2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid

Overview

Description

“2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” is a chemical compound . It is an impurity of Erlotinib, a drug targeted at EGFR in the treatment of non-small cell lung cancer .

Synthesis Analysis

The synthesis of “this compound” involves a series of chemical reactions. The residue was purified by column chromatography eluted with a hexane-acetone system to give 2-amino-4, 5-bis- (2-methoxy-ethoxy)-benzoic acid ethyl ester .Molecular Structure Analysis

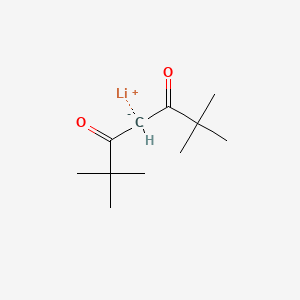

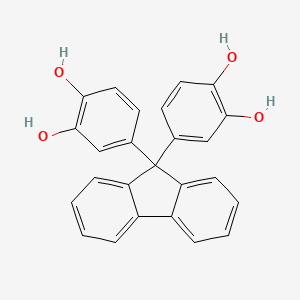

The molecular structure of “this compound” is composed of a benzene ring with two 2-methoxyethoxy groups attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a series of steps such as catalytic hydrogenation reaction .Scientific Research Applications

Deoxofluorination Agent

- Application : Bis(2-methoxyethyl)aminosulfur trifluoride, a compound related to 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid, is used for converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives.

- Research Insight : This compound offers a broader spectrum and less thermal sensitivity compared to traditional deoxofluorination reagents (Lal, Pez, Pesaresi, & Prozonic, 1999).

Synthesis of Aromatic Polyamide

- Application : The thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, a compound similar in structure to this compound, leads to the formation of hyperbranched aromatic polyamides.

- Research Insight : These polyamides have good solubility in various solvents and are characterized by inherent viscosity and molecular weight measurements (Yang, Jikei, & Kakimoto, 1999).

Intervalence Transitions in Mixed-Valence Monocations

- Application : Compounds like 4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene, structurally related to this compound, are used to study intervalence charge-transfer in mixed-valence species.

- Research Insight : These compounds demonstrate the varying class of mixed-valence species and their solvatochromic properties (Barlow et al., 2005).

Molecular Design for Lead(II) Extraction

- Application : Analogous compounds with pseudo-18-crown-6 frameworks are synthesized for selective Pb(II) extraction.

- Research Insight : These polyether dicarboxylic acids show higher Pb(II)/Cu(II) selectivities compared to their monocarboxylic acid analogues (Hayashita et al., 1999).

Corrosion Control in Steel

- Application : 3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally related to this compound, is used for corrosion control of mild steel in hydrochloric acid medium.

- Research Insight : This compound acts as an effective inhibitor for acidic corrosion with efficiency up to 98% (Bentiss et al., 2009).

Synthesis of Fluorescent Probes

- Application : The synthesis of compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, structurally related to this compound, for detecting reactive oxygen species.

- Research Insight : These probes can selectively detect highly reactive oxygen species and are useful for studying their roles in biological and chemical applications (Setsukinai et al., 2003).

Mechanism of Action

Target of Action

The primary target of the compound 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid is the Epidermal Growth Factor Receptor (EGFR). EGFR is a small tyrosine kinase that plays a crucial role in the signaling pathway, influencing cell growth and survival .

Mode of Action

This compound interacts with its target, EGFR, by inhibiting its activity. This inhibition prevents the downstream signaling cascade that promotes cell proliferation and survival .

Biochemical Pathways

The compound this compound affects the EGFR signaling pathway. By inhibiting EGFR, it disrupts the downstream effects of this pathway, which include cell growth, proliferation, and survival .

Pharmacokinetics

The compound’s molecular weight (34981) and its solubility in organic solvents suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation. By blocking EGFR, the compound can inhibit the growth of cells, particularly those in non-small cell lung cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .

Safety and Hazards

properties

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJDMSWRGMPHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)O)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629923 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

574738-66-2 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574738-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

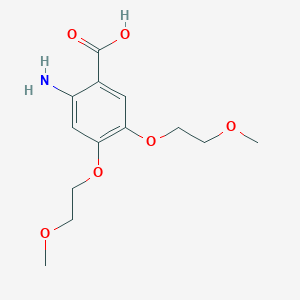

![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)

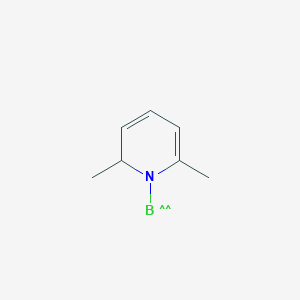

![2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1593094.png)